molecular formula C10H7NO4 B12611012 8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B12611012
M. Wt: 205.17 g/mol
InChI Key: XQAOHAXEWKMAKC-UHFFFAOYSA-N
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Description

8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with additional hydroxy and dioxolo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminophenol with glyoxylic acid to form a quinoline intermediate. This intermediate is then subjected to cyclization and oxidation reactions to introduce the dioxolo and hydroxy groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with DNA replication and repair processes, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A related compound with similar hydroxy and quinoline structures.

    Actinodaphnine: Another heterocyclic compound with a similar core structure but different substituents.

Uniqueness

8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific arrangement of hydroxy and dioxolo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

8-hydroxy-8aH-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C10H7NO4/c12-7-3-10(13)11-6-2-9-8(1-5(6)7)14-4-15-9/h1-3,5,12H,4H2

InChI Key

XQAOHAXEWKMAKC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3C(=CC(=O)N=C3C=C2O1)O

Origin of Product

United States

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